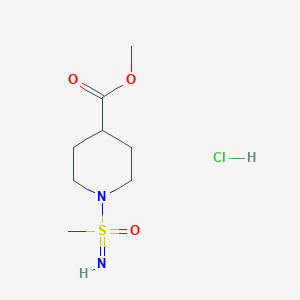

1-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

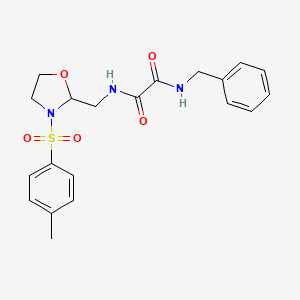

The synthesis of such a compound would likely involve the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form the urea group. The other functional groups in the molecule could be introduced through various organic reactions, but without specific literature or experimental data, it’s hard to provide a detailed synthesis route .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea group, a fluorophenyl group, a methoxypropyl group, and a tetrahydropyran group. These groups could potentially engage in a variety of intermolecular interactions, affecting the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the nonpolar hydrocarbon groups could give the compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of p-Aminobenzoic Acid Diamides Based on Tetrahydro-2H-pyran Carboxylic Acid Derivatives

The study by Agekyan and Mkryan (2015) illustrates the synthesis of diamides from tetrahydro-2H-pyran-4-carboxyl chloride derivatives, highlighting methods that could be applicable to modifying or synthesizing related compounds, such as "1-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea" (Agekyan & Mkryan, 2015).

Pharmacological Scaffold Exploration for Heart Failure Treatment

Manickam et al. (2017) synthesized a series of flexible urea derivatives, demonstrating selective cardiac myosin ATPase activation, which underscores the potential pharmacological applications of urea-based compounds in the treatment of systolic heart failure (Manickam et al., 2017).

Biological Activity and Applications

Antibacterial and Antifungal Properties of Pyrane Glycosides

Srinivas, Sunitha, and Shamili (2020) explored the synthesis and biological evaluation of novel pyrane glycosides, providing insights into the potential antibacterial and antifungal applications of compounds with pyran derivatives (Srinivas, Sunitha, & Shamili, 2020).

Enzymatic Acetylation for Anticholesterol Drug Candidates

Patel, McNamee, and Szarka (1992) detailed the lipase-catalyzed stereoselective acetylation of a racemic compound to produce a chiral HMG CoA reductase inhibitor, a potential anticholesterol drug, indicating the relevance of such synthetic strategies in drug development (Patel, McNamee, & Szarka, 1992).

Material Science and Chemistry

Adsorption Behavior on Stainless Steel in Phosphoric Media

Olusola et al. (2009) studied the adsorption of a urea derivative on iron in phosphoric media, contributing to the understanding of corrosion inhibition mechanisms, which may be relevant for compounds with similar functional groups (Olusola et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3/c1-16(21-2,13-5-3-4-6-14(13)17)11-18-15(20)19-12-7-9-22-10-8-12/h3-6,12H,7-11H2,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJHVYHITVYHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1CCOCC1)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(phenylamino)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2638618.png)

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2638621.png)

![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2638625.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2638627.png)

![2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide](/img/structure/B2638630.png)

![5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2638635.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638638.png)